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molecular formula BF4- B081430 Tetrafluoroborate CAS No. 14874-70-5

Tetrafluoroborate

Cat. No. B081430
M. Wt: 86.81 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-N
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Patent
US04397922

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][N:7]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([CH3:21])[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2.CN1C2C(=CC=CC=2)N(C)C2C=CC=CC1=2>CC#N>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:21][N:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:6])[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=2 |f:0.1|

Inputs

Step One
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Step Three
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Further treatment and separation of the end product

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F
Name
Type
product
Smiles
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04397922

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][N:7]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([CH3:21])[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2.CN1C2C(=CC=CC=2)N(C)C2C=CC=CC1=2>CC#N>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:21][N:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:6])[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=2 |f:0.1|

Inputs

Step One
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Step Three
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Further treatment and separation of the end product

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F
Name
Type
product
Smiles
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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